An In-depth Technical Guide to the Discovery and Synthesis of Nafamostat Mesilate
An In-depth Technical Guide to the Discovery and Synthesis of Nafamostat Mesilate
A Note on Nomenclature: This document details the discovery and synthesis of Nafamostat mesilate. Initial inquiries for "Patamostat mesilate" did not yield a recognized pharmaceutical compound. Due to the phonetic similarity, this guide focuses on Nafamostat mesilate, a well-documented serine protease inhibitor.
Introduction
Nafamostat mesilate, a synthetic serine protease inhibitor, was first developed in Japan.[1] It is a potent, broad-spectrum inhibitor of various serine proteases, playing a crucial role in regulating a multitude of physiological and pathological processes.[1][2] Clinically, it has been utilized for the treatment of acute pancreatitis and as an anticoagulant, particularly during hemodialysis.[2][3] Its mechanism of action involves the inhibition of key enzymes in the coagulation and fibrinolytic systems, the kallikrein-kinin system, and the complement system.[4][5] More recently, Nafamostat mesilate has garnered significant attention for its potent inhibitory activity against Transmembrane Protease, Serine 2 (TMPRSS2), a key host cell factor for the entry of various viruses, including SARS-CoV-2.[6][7]
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Nafamostat mesilate, intended for researchers, scientists, and professionals in drug development.
Synthesis of Nafamostat Mesilate
The synthesis of Nafamostat mesilate is a multi-step process that has been described in various patents. A common approach involves the synthesis of two key intermediates, p-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol, followed by their condensation and subsequent salt formation with methanesulfonic acid.
A representative synthetic scheme is outlined below.
Experimental Protocol: Synthesis of Nafamostat Mesilate
Step 1: Synthesis of p-Guanidinobenzoic Acid Hydrochloride [8]
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To a solution of p-aminobenzoic acid in ethanol, add concentrated hydrochloric acid.
-
Cool the mixture and slowly add an aqueous solution of cyanamide while maintaining the temperature.
-
Allow the reaction to proceed at room temperature for several hours.
-
The product, p-guanidinobenzoic acid hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.
Step 2: Synthesis of 6-Amidino-2-naphthol
(Note: The synthesis of this intermediate is often proprietary and less detailed in public literature. It typically involves the conversion of 6-hydroxy-2-naphthoic acid to the corresponding amide, followed by conversion to the amidine.)
Step 3: Condensation and Salt Formation [9]
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Suspend p-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol in a suitable aprotic solvent, such as dichloromethane.
-
Add a coupling agent, such as s-trichlorotriazine (TCT), and a non-nucleophilic base, like N-methylmorpholine (NMM), to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
The crude Nafamostat base is then dissolved in a suitable solvent, and methanesulfonic acid is added to form the mesilate salt.
-
The final product, Nafamostat mesilate, is isolated by precipitation or crystallization, followed by filtration and drying.
Caption: Synthetic pathway of Nafamostat mesilate.
Mechanism of Action and Signaling Pathways
Nafamostat mesilate is a broad-spectrum inhibitor of serine proteases. Its therapeutic effects are derived from the modulation of several key physiological pathways.
Inhibition of the Coagulation Cascade
Nafamostat mesilate acts as an anticoagulant by inhibiting multiple serine proteases within the coagulation cascade, including thrombin (Factor IIa), Factor Xa, and Factor XIIa.[1][3] By inhibiting these key enzymes, Nafamostat prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.
Caption: Inhibition of the coagulation cascade by Nafamostat mesilate.
Modulation of the Kallikrein-Kinin System
The kallikrein-kinin system is involved in inflammation, blood pressure regulation, and pain. Nafamostat mesilate inhibits plasma kallikrein, thereby reducing the production of bradykinin, a potent inflammatory mediator.[4][10][11] This inhibition contributes to its anti-inflammatory effects.
Caption: Inhibition of the kallikrein-kinin system by Nafamostat mesilate.
Attenuation of the Complement System
The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear pathogens. Nafamostat mesilate can inhibit the activation of the complement system, which can be beneficial in conditions where excessive complement activation contributes to tissue damage.[12][13]
Caption: Inhibition of the complement system by Nafamostat mesilate.
Inhibition of TMPRSS2-Mediated Viral Entry
Nafamostat mesilate is a potent inhibitor of TMPRSS2, a cell surface serine protease that is crucial for the proteolytic activation of the spike proteins of several viruses, enabling their entry into host cells.[14] By inhibiting TMPRSS2, Nafamostat mesilate can block viral entry and replication.[7]
Caption: Inhibition of TMPRSS2-mediated viral entry by Nafamostat mesilate.
Quantitative Data
The inhibitory activity of Nafamostat mesilate against various serine proteases has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Nafamostat Mesilate
| Target Enzyme | Assay Type | IC50 / Ki | Reference |
| Human Tryptase | - | Ki = 95.3 pM | |
| Hepsin | Automated fluorescence assay | IC50 = 0.005 µM | [15] |
| HGFA | Fluorescence assay | Ki = 0.025 µM | [15] |
| Extrinsic Pathway (TF-F.VIIa) | - | IC50 = 0.1 µM | [15] |
| ASIC3 Currents | - | IC50 ≈ 2.5 mM | [15] |
| SARS-CoV-2 Infection | In vitro | EC50 = 22.50 µM | |
| Various Serine Proteases | - | IC50 range: 0.3 - 54.0 µM | [16] |
| C1r Serine Protease | - | pIC50 = 4.92 | [17] |
| Coagulation factor X | - | pIC50 = 4.68 | [17] |
| Coagulation factor XII | - | pKi = 6.98 | [17] |
Table 2: Pharmacokinetic Parameters of Nafamostat in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) | Reference |
| Elimination Half-life (t1/2) | 1.39 h | - | [18][19] |
| Oral Bioavailability | - | 0.95% | [18][19] |
Note: The pharmacokinetic profile in humans is characterized by a very short half-life of approximately 8 minutes.[3]
Experimental Protocols
General Protocol for Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Nafamostat mesilate against a target serine protease. Specific conditions such as substrate concentration and incubation times should be optimized for each enzyme.
Materials:
-
Purified target serine protease
-
Fluorogenic or chromogenic peptide substrate specific for the target protease
-
Nafamostat mesilate stock solution (dissolved in a suitable solvent, e.g., water or DMSO)[20]
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader capable of fluorescence or absorbance detection
Procedure:
-
Prepare Reagents:
-
Dilute the target serine protease to the desired concentration in assay buffer.
-
Prepare a series of dilutions of Nafamostat mesilate in assay buffer.
-
Prepare the substrate solution in assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add a fixed volume of the diluted Nafamostat mesilate solutions (or vehicle control).
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for a Typical Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Conclusion
Nafamostat mesilate is a versatile serine protease inhibitor with a well-established clinical history and a growing list of potential therapeutic applications. Its broad-spectrum activity against key enzymes in the coagulation, inflammatory, and complement pathways, coupled with its potent inhibition of the viral entry factor TMPRSS2, makes it a compound of significant interest for ongoing research and drug development. This guide has provided a detailed overview of its synthesis, mechanism of action, and key quantitative data to serve as a valuable resource for the scientific community. Further research into the development of more specific and orally bioavailable analogs of Nafamostat could lead to new and improved therapies for a range of diseases.
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